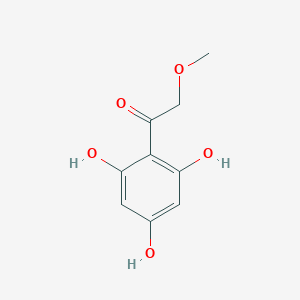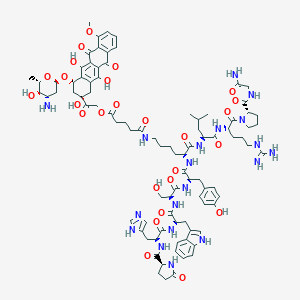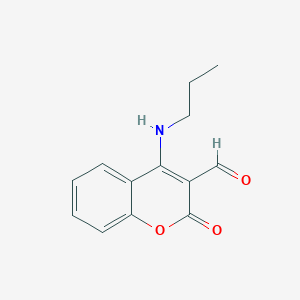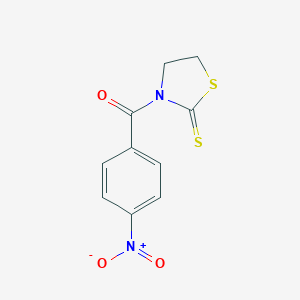
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione
Overview
Description
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione, also known as NBTT, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a thiazolidine derivative that possesses a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. NBTT has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Mechanism Of Action
The mechanism of action of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione is not fully understood, but it is believed to involve the interaction of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione with various biological molecules, such as enzymes and receptors. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been shown to inhibit the activity of various enzymes, such as urease, acetylcholinesterase, and carbonic anhydrase. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has also been shown to bind to various receptors, such as GABA(A) and benzodiazepine receptors. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical And Physiological Effects
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of receptor function, and the induction of apoptosis in cancer cells. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has also been reported to have antioxidant and anti-inflammatory properties. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines in vitro and in vivo. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been reported to have low toxicity and is well tolerated by animals and humans.
Advantages And Limitations For Lab Experiments
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has several advantages for lab experiments, including its ease of synthesis, low cost, and wide range of biological activities. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione can be used as a scaffold to design and synthesize new compounds with improved biological activities. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione can also be used as a probe to study the structure and function of various biological molecules. However, 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has some limitations for lab experiments, including its low solubility in water and some organic solvents. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione can also be unstable under certain conditions, such as high temperature and pH.
Future Directions
There are several future directions for the research and development of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione. One direction is to design and synthesize new 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione derivatives with improved biological activities and pharmacokinetic properties. Another direction is to study the structure and function of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione and its derivatives using various techniques, such as X-ray crystallography and NMR spectroscopy. Another direction is to investigate the potential applications of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione and its derivatives in various fields of scientific research, such as drug discovery, agriculture, and environmental science. Finally, more studies are needed to understand the mechanism of action and the biochemical and physiological effects of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione and its derivatives.
Scientific Research Applications
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been extensively studied for its biological activities and potential applications in various fields of scientific research. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been reported to possess antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has also been shown to have anti-inflammatory and anticancer properties. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been used as a scaffold to design and synthesize new compounds with improved biological activities. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has also been used as a probe to study the structure and function of various biological molecules, such as enzymes and receptors.
properties
CAS RN |
1438-01-3 |
|---|---|
Product Name |
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione |
Molecular Formula |
C10H8N2O3S2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(4-nitrophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C10H8N2O3S2/c13-9(11-5-6-17-10(11)16)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2 |
InChI Key |
PWTXCYNQGVBMDJ-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
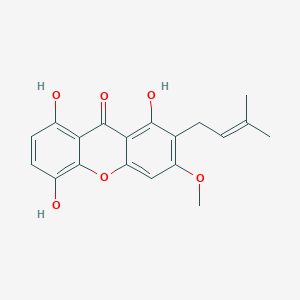
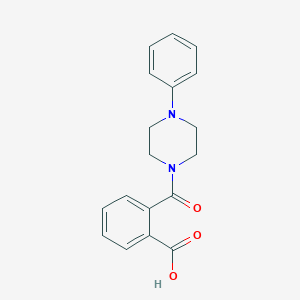
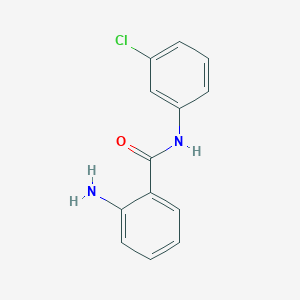
![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)
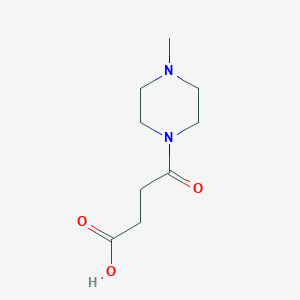
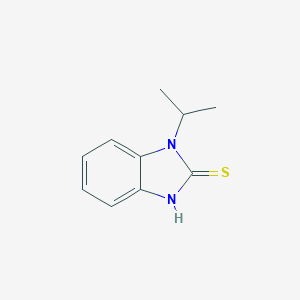
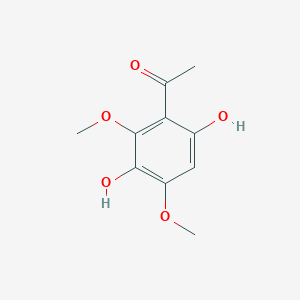
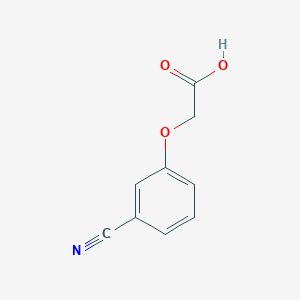
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)
